![molecular formula C19H29ClN2O2Si B572298 ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1310704-15-4](/img/structure/B572298.png)

ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

説明

Synthesis Analysis

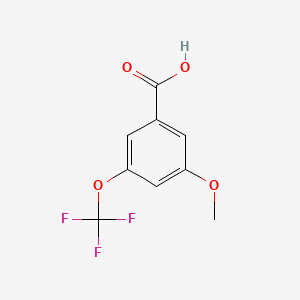

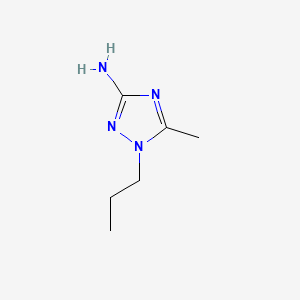

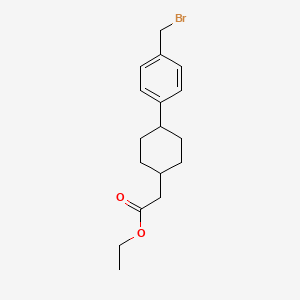

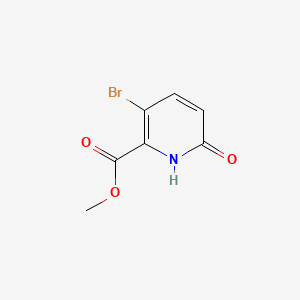

The synthesis of related compounds, pyrazolo[3,4-b]pyridine-5-carboxylates, has been carried out via the reaction of 5-aminopyrazoles with diethyl ethoxymethylidene-malonate . The intermediate 4-hydroxypyrazolopyridines formed in this process were converted into 4-chloro derivatives by the action of POCl3 . Their modification afforded amino derivatives . This method provided the desired products with moderate to good yields .科学的研究の応用

Applications in Heterocyclic Compound Synthesis

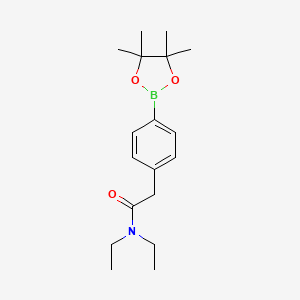

Heterocyclic compounds, particularly those containing pyrrolopyridine scaffolds, are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The synthesis of such compounds often requires complex intermediates like ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. These intermediates are crucial for introducing various functional groups, enabling the formation of targeted molecular architectures. For instance, hybrid catalysts have been highlighted for their importance in synthesizing pyranopyrimidine derivatives, which share structural similarities with pyrrolopyridines. These catalysts facilitate the development of compounds with broad synthetic applications and bioavailability, reflecting the potential utility of our compound of interest in similar synthetic endeavors (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

Compounds with a pyrrolidine or pyrrolopyridine core are extensively explored for their potential in drug discovery. The versatility of these scaffolds, due to their ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules, makes intermediates like ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate valuable for the synthesis of novel biologically active compounds. Their utility spans across the design of molecules with varied biological profiles, underscoring the importance of such intermediates in medicinal chemistry research (Li Petri et al., 2021).

Advancements in Kinase Inhibitor Design

The design of kinase inhibitors, a crucial area in cancer research and therapy, often involves the use of pyrrolo[2,3-b]pyridine derivatives due to their ability to form multiple binding modes with kinase enzymes. These compounds, including intermediates with specific structural features, are instrumental in achieving high potency and selectivity for kinase targets. The synthesis and application of such molecules demonstrate the broader relevance of complex intermediates in developing therapeutic agents (Wenglowsky, 2013).

特性

IUPAC Name |

ethyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClN2O2Si/c1-8-24-19(23)16-11-21-18-15(17(16)20)9-10-22(18)25(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKZBAJMUDRXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B572216.png)

![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)

![[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine](/img/structure/B572234.png)